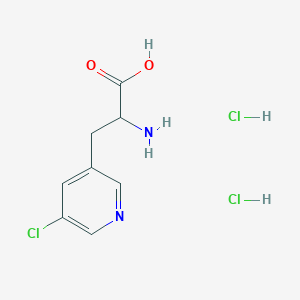![molecular formula C27H25N5O3S B2654264 N-(4-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide CAS No. 1111151-45-1](/img/no-structure.png)
N-(4-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a useful research compound. Its molecular formula is C27H25N5O3S and its molecular weight is 499.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Positive Inotropic Evaluation
A study conducted by Li et al. (2008) focused on synthesizing a series of compounds similar to the specified chemical, evaluating their positive inotropic activities. This research aimed to find more potent positive inotropic agents, with some compounds showing favorable activity compared to standard drugs like Milrinone. Such studies indicate the potential of triazoloquinazoline derivatives in developing cardiovascular treatments (Li et al., 2008).
Glycosylation and Chemical Transformations
Another study by Saleh and Abdel-megeed (2003) explored the glycosylation of related compounds, leading to the creation of S-glycoside and N-glycoside derivatives. This research highlights the chemical versatility of triazoloquinazoline derivatives and their potential for creating diverse bioactive molecules (Saleh & Abdel-megeed, 2003).
Antihistaminic Agents
Alagarsamy et al. (2009) synthesized and tested a series of 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones for their in vivo H1-antihistaminic activity. Their findings indicated that these compounds, including a notably potent one compared to chlorpheniramine maleate, could serve as a prototype for developing new classes of H1-antihistaminic agents (Alagarsamy et al., 2009).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide involves the reaction of 4-methoxybenzylamine with 2-bromoacetylthiophene, followed by the reaction of the resulting intermediate with 5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-1-thiol. The final product is obtained by the acetylation of the resulting intermediate.", "Starting Materials": [ "4-methoxybenzylamine", "2-bromoacetylthiophene", "5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-1-thiol", "acetic anhydride", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: 4-methoxybenzylamine is reacted with 2-bromoacetylthiophene in dichloromethane in the presence of triethylamine to yield N-(4-methoxybenzyl)-2-bromoacetylthiophene intermediate.", "Step 2: The intermediate obtained in step 1 is reacted with 5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-1-thiol in diethyl ether in the presence of sodium bicarbonate to yield N-(4-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide intermediate.", "Step 3: The intermediate obtained in step 2 is acetylated with acetic anhydride in dichloromethane in the presence of triethylamine to yield the final product, N-(4-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide." ] } | |
CAS番号 |
1111151-45-1 |
分子式 |
C27H25N5O3S |
分子量 |
499.59 |
IUPAC名 |
N-[(4-methoxyphenyl)methyl]-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H25N5O3S/c1-35-21-13-11-20(12-14-21)17-28-24(33)18-36-27-30-29-26-31(16-15-19-7-3-2-4-8-19)25(34)22-9-5-6-10-23(22)32(26)27/h2-14H,15-18H2,1H3,(H,28,33) |
SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2654186.png)
![ethyl 4-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2654187.png)

![2-((2,4-dichloro-5-methylphenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2654190.png)

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2654192.png)
![1'-(2-(1H-benzo[d]imidazol-1-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2654193.png)

![2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2654196.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,4-difluorobenzamide](/img/structure/B2654197.png)

![2-Formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B2654200.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2654202.png)